3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
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Overview
Description
3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a phenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a primary amine, and a phenol. The reaction proceeds through the formation of an N,N-dihydroxymethylamine intermediate, which then reacts with the phenol to form the benzoxazine ring . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the benzoxazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted benzoxazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The presence of the oxo and carboxylic acid groups allows it to form hydrogen bonds and interact with active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,3-benzoxazines: These compounds share a similar benzoxazine ring structure but differ in the substitution pattern and functional groups.
2-phenyl-3,4-dihydro-2H-1,4-benzoxazine: This compound lacks the oxo and carboxylic acid groups, resulting in different chemical properties and reactivity.
3-oxo-2-phenyl-1,4-benzoxazine: This compound is similar but does not have the dihydro structure, affecting its stability and reactivity.
Uniqueness
The uniqueness of 3-oxo-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields. The presence of both oxo and carboxylic acid groups enhances its reactivity and potential for forming diverse derivatives .
Properties
CAS No. |
579525-27-2 |
---|---|
Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.3 |
Purity |
95 |
Origin of Product |
United States |
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